molecular formula C18H11BrN4O4 B2480865 3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1251622-43-1

3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B2480865
CAS No.: 1251622-43-1
M. Wt: 427.214
InChI Key: CYXOAMOEVAKNLP-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H11BrN4O4 and its molecular weight is 427.214. The purity is usually 95%.
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Mechanism of Action

Target of Action

A structurally similar compound, tolfenamic acid, is known to inhibitpantothenate kinase (EC 2.7.1.33) and prostaglandin-endoperoxide synthase (EC 1.14.99.1) . These enzymes play crucial roles in various biological processes, including inflammation and pain sensation.

Mode of Action

Tolfenamic acid, a similar compound, acts by inhibiting the action of pantothenate kinase and prostaglandin-endoperoxide synthase . This inhibition prevents the formation of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

Tolfenamic acid, a similar compound, is known to affect thearachidonic acid pathway . By inhibiting prostaglandin-endoperoxide synthase, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Pharmacokinetics

The pharmacokinetics of a similar compound, tolfenamic acid, have been studied . The bioavailability of a drug is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Tolfenamic acid, a similar compound, is known to relieve the pain of migraines and also shows anticancer activity .

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-bromophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN4O4/c19-12-3-1-2-11(6-12)18-22-21-16(26-18)8-15-20-17(23-27-15)10-4-5-13-14(7-10)25-9-24-13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXOAMOEVAKNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC4=NN=C(O4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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